molecular formula C13H9ClN4O4 B3906602 N'-[(4-chloro-3-nitrobenzoyl)oxy]-2-pyridinecarboximidamide

N'-[(4-chloro-3-nitrobenzoyl)oxy]-2-pyridinecarboximidamide

Cat. No. B3906602
M. Wt: 320.69 g/mol
InChI Key: QJAGWMIVTRIBFO-UHFFFAOYSA-N
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Description

N'-[(4-chloro-3-nitrobenzoyl)oxy]-2-pyridinecarboximidamide, also known as CNB-001, is a small molecule that has been found to have potential therapeutic applications in various neurological disorders. The compound was first synthesized in 2006 and has since been the subject of extensive research.

Mechanism of Action

The exact mechanism of action of N'-[(4-chloro-3-nitrobenzoyl)oxy]-2-pyridinecarboximidamide is not fully understood, but it is believed to act by modulating the levels of various neurotransmitters and signaling pathways in the brain. The compound has been shown to increase the levels of acetylcholine, a neurotransmitter that is important for learning and memory, and to decrease the levels of inflammatory cytokines, which are known to contribute to neurodegeneration.
Biochemical and Physiological Effects:
N'-[(4-chloro-3-nitrobenzoyl)oxy]-2-pyridinecarboximidamide has been found to have several biochemical and physiological effects in various animal models of neurological disorders. The compound has been shown to improve cognitive function, reduce neuronal damage and inflammation, and enhance neuroplasticity and synaptic plasticity.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-[(4-chloro-3-nitrobenzoyl)oxy]-2-pyridinecarboximidamide is its neuroprotective and anti-inflammatory properties, which make it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of N'-[(4-chloro-3-nitrobenzoyl)oxy]-2-pyridinecarboximidamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N'-[(4-chloro-3-nitrobenzoyl)oxy]-2-pyridinecarboximidamide. One area of research is to further investigate the mechanism of action of the compound and to identify the specific signaling pathways and neurotransmitters that it modulates. Another area of research is to optimize the synthesis of N'-[(4-chloro-3-nitrobenzoyl)oxy]-2-pyridinecarboximidamide and to develop new formulations that improve its solubility and bioavailability. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of N'-[(4-chloro-3-nitrobenzoyl)oxy]-2-pyridinecarboximidamide in humans.

Scientific Research Applications

N'-[(4-chloro-3-nitrobenzoyl)oxy]-2-pyridinecarboximidamide has been found to have potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke. The compound has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties, which make it a promising candidate for the treatment of these disorders.

properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-chloro-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4O4/c14-9-5-4-8(7-11(9)18(20)21)13(19)22-17-12(15)10-3-1-2-6-16-10/h1-7H,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJAGWMIVTRIBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=NOC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C(=N/OC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809881
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[(4-chloro-3-nitrobenzoyl)oxy]-2-pyridinecarboximidamide
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N'-[(4-chloro-3-nitrobenzoyl)oxy]-2-pyridinecarboximidamide

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